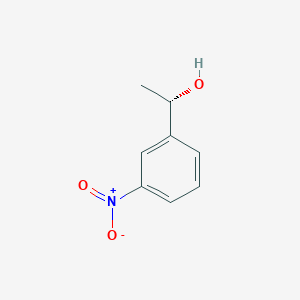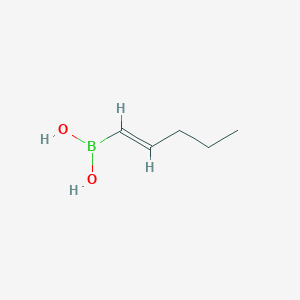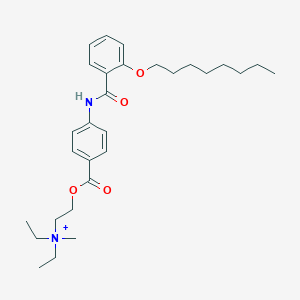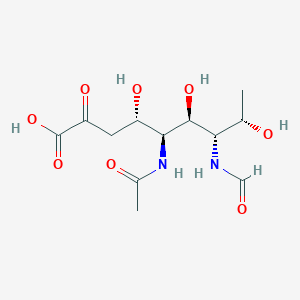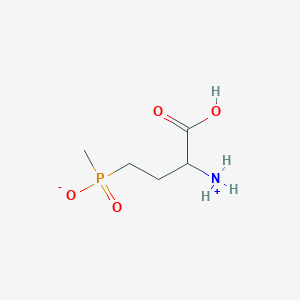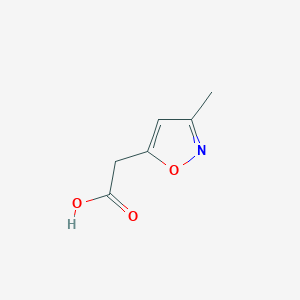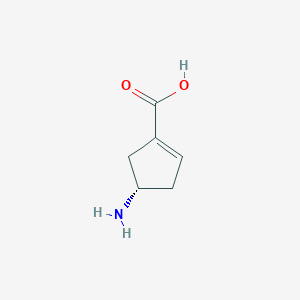
2-Amino-5-acetylpyridine
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves strategies such as oxidative decarboxylation, iodination of amino acids, and coupling reactions. For instance, a method described for the synthesis of 2,3-disubstituted pyrrolidines and piperidines involves one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, indicating a strategy that could potentially be adapted for synthesizing structures similar to 2-amino-5-acetylpyridine (Boto et al., 2001).
Molecular Structure Analysis
The structural characterization and analysis of compounds related to 2-amino-5-acetylpyridine can involve X-ray crystallography and spectral studies. For example, the crystal structure of a complex molecule derived from a related synthesis process reveals insights into molecular packing and geometry, which are crucial for understanding the molecular structure of 2-amino-5-acetylpyridine derivatives (Lysov et al., 2000).
Chemical Reactions and Properties
2-Amino-5-acetylpyridine can undergo various chemical reactions, including condensation, Schiff base formation, and nucleophilic substitution, due to the presence of both amino and acetyl functional groups. Such reactivity makes it a valuable building block in organic synthesis. For example, the formation of Schiff bases and the synthesis of annelated pyridines via a three-component coupling process illustrate the type of chemistry that compounds like 2-amino-5-acetylpyridine can participate in (Schramm et al., 2006).
科学的研究の応用
Anti-Inflammatory Applications
- Scientific Field: Pharmacology
- Summary of Application: 2-Amino-5-acetylpyridine is used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which are evaluated for their possible inhibitory effects against immune-induced nitric oxide generation .
- Methods of Application: The specific methods of synthesis and evaluation are not detailed in the source, but typically involve chemical synthesis followed by in vitro analysis .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Nonlinear Optical Applications
- Scientific Field: Materials Science
- Summary of Application: 2-Amino-5-acetylpyridine is used in the synthesis of a novel organic single crystal for nonlinear optical (NLO) and optical limiting applications .
- Methods of Application: The crystal is grown using a conventional slow evaporation solution technique. Its properties are then analyzed using various techniques, including single-crystal X-ray diffraction, Fourier transform infrared spectroscopy, and high-resolution X-ray diffraction .
- Results or Outcomes: The crystal exhibits good thermal stability (up to about 187 °C) and more than 70% optical transmittance with a cut-off edge at 419 nm. It also shows excellent third-order nonlinear optical coefficients .
Anticancer Applications
- Scientific Field: Oncology
- Summary of Application: 2-Amino-5-acetylpyridine is used in the synthesis of a series of 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which are evaluated for their anticancer properties .
- Methods of Application: The specific methods of synthesis and evaluation are not detailed in the source, but typically involve chemical synthesis followed by in vitro analysis .
- Results or Outcomes: These substituted compounds exhibit promising anti-proliferative activity .
Bioactive Ligands and Chemosensors
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyridine derivatives, including 2-Amino-5-acetylpyridine, can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases that behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .
- Methods of Application: The specific methods of synthesis and evaluation are not detailed in the source, but typically involve chemical synthesis followed by in vitro analysis .
- Results or Outcomes: These Schiff bases possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc., and are considered as a versatile pharmacophore group .
Anticancer Drug Discovery
- Scientific Field: Oncology
- Summary of Application: 2-aminothiazole scaffold, which can be derived from 2-Amino-5-acetylpyridine, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
- Methods of Application: The specific methods of synthesis and evaluation are not detailed in the source, but typically involve chemical synthesis followed by in vitro analysis .
- Results or Outcomes: Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Hydrogen Production and Storage
- Scientific Field: Energy Storage
- Summary of Application: Functionalization of 2-amino 3-acetylpyridine resulted in more favorable adsorption energies for 1 and 2 H2O molecules splitting as compared to spitting on pristine and carbamic acid functionalized SWCNT .
- Methods of Application: The specific methods of synthesis and evaluation are not detailed in the source, but typically involve chemical synthesis followed by in vitro analysis .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Bioactive Ligands and Chemosensors
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyridine derivatives, including 2-Amino-5-acetylpyridine, can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases that behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .
- Methods of Application: The specific methods of synthesis and evaluation are not detailed in the source, but typically involve chemical synthesis followed by in vitro analysis .
Safety And Hazards
特性
IUPAC Name |
1-(6-aminopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXNDGKDTCTEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610854 | |
| Record name | 1-(6-Aminopyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-acetylpyridine | |
CAS RN |
19828-20-7 | |
| Record name | 1-(6-Aminopyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Aminopyridin-5-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


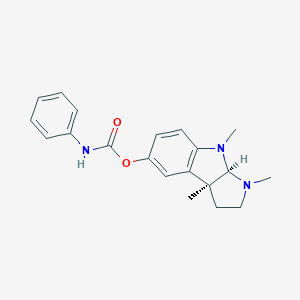


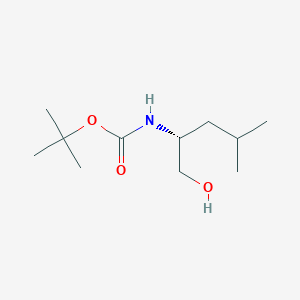
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
